molecular formula C20H14ClFN2O4S B2944384 4-(4-chlorobenzenesulfonyl)-2-(2-fluorophenyl)-N-[(furan-2-yl)methyl]-1,3-oxazol-5-amine CAS No. 862799-08-4

4-(4-chlorobenzenesulfonyl)-2-(2-fluorophenyl)-N-[(furan-2-yl)methyl]-1,3-oxazol-5-amine

Cat. No.: B2944384
CAS No.: 862799-08-4
M. Wt: 432.85
InChI Key: YSVNMQYXFWSABV-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3-oxazol-5-amine class, characterized by a central oxazole ring substituted with a 4-chlorobenzenesulfonyl group at position 4, a 2-fluorophenyl group at position 2, and an N-[(furan-2-yl)methyl] moiety. Its molecular formula is C₁₉H₁₃ClFN₂O₄S (molecular weight: 418.82 g/mol).

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-2-(2-fluorophenyl)-N-(furan-2-ylmethyl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClFN2O4S/c21-13-7-9-15(10-8-13)29(25,26)20-19(23-12-14-4-3-11-27-14)28-18(24-20)16-5-1-2-6-17(16)22/h1-11,23H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVNMQYXFWSABV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=C(O2)NCC3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorobenzenesulfonyl)-2-(2-fluorophenyl)-N-[(furan-2-yl)methyl]-1,3-oxazol-5-amine typically involves multi-step organic reactions. The starting materials might include 4-chlorobenzenesulfonyl chloride, 2-fluoroaniline, and furan-2-carbaldehyde. The synthesis could involve the following steps:

    Formation of the oxazole ring: This can be achieved through a cyclization reaction involving the appropriate precursors.

    Sulfonylation: Introduction of the sulfonyl group using 4-chlorobenzenesulfonyl chloride under basic conditions.

    N-alkylation: The furan-2-ylmethyl group can be introduced through an alkylation reaction.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of catalysts, solvents, and specific reaction conditions tailored for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorobenzenesulfonyl)-2-(2-fluorophenyl)-N-[(furan-2-yl)methyl]-1,3-oxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzenesulfonyl)-2-(2-fluorophenyl)-N-[(furan-2-yl)methyl]-1,3-oxazol-5-amine would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets could include proteins involved in cell signaling pathways or metabolic processes.

Comparison with Similar Compounds

Key Findings and Implications

Heterocyclic Core Impact : Oxazole derivatives generally show better metabolic stability compared to thiadiazoles, but thiazoles (e.g., SSR125543A) excel in CNS-targeted applications due to enhanced blood-brain barrier penetration .

Substituent Effects :

  • Fluorophenyl vs. Chlorophenyl : Fluorine’s smaller size and higher electronegativity optimize steric and electronic interactions in ortho-substituted positions .
  • Furanmethyl vs. Arylalkyl : The furan group enhances solubility but may reduce stability under acidic conditions compared to fluorophenylmethyl .

Biological Activity

The compound 4-(4-chlorobenzenesulfonyl)-2-(2-fluorophenyl)-N-[(furan-2-yl)methyl]-1,3-oxazol-5-amine is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure suggests possible interactions with various biological targets, making it a candidate for further investigation.

Chemical Structure and Properties

The molecular formula of the compound is C21H23ClFN3O3SC_{21}H_{23}ClFN_3O_3S, with a molecular weight of approximately 451.94 g/mol. The compound features a sulfonamide group, a fluorophenyl moiety, and an oxazole ring, which are known to contribute to its biological activity.

PropertyValue
Molecular FormulaC21H23ClFN3O3S
Molecular Weight451.94 g/mol
InChI KeyFGFALIDYGFSLQY-UHFFFAOYSA-N
SMILESC1CCC(C(=O)N2CCN(CC2)C2=C(C=CC=C2)F)N1S(C=1C=CC(Cl)=CC1)(=O)=O

Anticancer Properties

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer activity. For instance, sulfonamide derivatives have been shown to inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific mechanisms of action for this compound remain to be fully elucidated but may involve inhibition of key enzymes involved in tumor growth and proliferation.

Antimicrobial Activity

Compounds containing sulfonamide groups are widely recognized for their antimicrobial properties. Preliminary tests suggest that this compound may exhibit activity against a range of bacterial strains. The presence of the fluorophenyl group could enhance its potency due to increased lipophilicity, allowing better membrane penetration.

Enzyme Inhibition Studies

In vitro studies have demonstrated that this compound may act as an inhibitor of certain enzymes linked to inflammation and cancer progression, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes play crucial roles in the inflammatory response and tumorigenesis.

Study 1: Anticancer Activity

A study published in Bioorganic & Medicinal Chemistry Letters evaluated a series of oxazole derivatives for their anticancer effects against breast cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range, suggesting potent activity against cancer cells .

Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial activity, derivatives with sulfonamide groups were tested against Gram-positive and Gram-negative bacteria. The results showed that the compound displayed significant inhibition zones in agar diffusion assays, indicating its potential as an antimicrobial agent .

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